molecular formula C10H9NO3 B2528427 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid CAS No. 38196-01-9

2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid

Cat. No. B2528427
CAS RN: 38196-01-9
M. Wt: 191.186
InChI Key: XZTMGHNOIGLWHW-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid is a compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. Benzoxazoles are known for their biological activity and are of interest in medicinal chemistry. Although the provided papers do not directly discuss 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid, they do provide insights into related compounds and their properties, synthesis, and applications.

Synthesis Analysis

The synthesis of related benzoxazolyl-acetic acid derivatives is described in the literature. For example, the esterification of 2-benzoxazolon-3-yl-acetic acid with polyethylene glycols was achieved using the dicyclohexylcarbodiimide procedure in tetrahydrofuran, yielding monoesters with good yields . Another paper discusses the synthesis of a biologically active molecule, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, although the synthesis method is not detailed in the abstract . The synthesis of related compounds, such as 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, was performed under continuous-flow conditions, which is an efficient and sustainable approach .

Molecular Structure Analysis

The molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a related compound, was determined by X-ray diffraction and quantum chemical calculations. The study identified five conformers as local minima on the potential energy surface, with the most favorable conformer matching the crystal structure .

Chemical Reactions Analysis

The reactivity of benzoxazolyl-acetic acid derivatives is highlighted in several studies. For instance, 2-benzoxazolon-3-yl-acetic acid derivatives were used as substrates in enzymatic reactions to yield new cephalosporin derivatives . In another study, furanylthiazole acetic acid derivatives were synthesized and identified as heparanase inhibitors, showing potential anti-angiogenic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazolyl-acetic acid derivatives vary with the molecular structure. The conjugates synthesized from 2-benzoxazolon-3-yl-acetic acid and polyethylene glycols exhibited variable properties depending on the molecular mass of the polyethylene glycols used . The charge density and electron density of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid were studied, revealing the effects of intermolecular interactions and hydrogen bonding in the solid state .

Scientific Research Applications

  • Synthetic Organic Chemistry

    • Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
    • It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .
  • Antimicrobial Activity

    • A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal activities .
    • The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against several bacteria and fungal strains .
    • The compounds showed promising antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .
  • Anticancer Activity

    • The benzoxazole compounds were also screened for their in vitro anticancer activity .
    • Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay .
    • Some compounds showed promising anticancer activity in comparison to 5-fluorouracil .
    • Another study showed that a certain compound showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells (IC50- 51–54 μM), while almost double the amount was necessary to induce the same cytotoxic effect in cervical (IC50- 102.02 μM) cancer cells .
  • Synthesis of Zonisamide

    • α-Bromo-1,2-benzisoxazole-3-acetic Acid is an intermediate in the synthesis of Zonisamide .
    • Zonisamide is a sulfonamide antiseizure agent; it blocks repetitive firing of voltage-sensitive sodium channels and reduces voltage-sensitive T-type calcium currents .
    • It is a heterocyclic methanesulfonide with anticonvulsant properties .
  • Antifungal Activity

    • Benzoxazole derivatives were tested against most common pathogens such as Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212, Pseudomonas aeruginosa ATCC 27853, and Candida albicans ATCC 10231 .
    • The active compounds were selected based on their effectiveness against these pathogens .

properties

IUPAC Name

2-(2-methyl-1,3-benzoxazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-11-8-4-7(5-10(12)13)2-3-9(8)14-6/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTMGHNOIGLWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid

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